Product packaging for Benzofuran-5-yl-oxoacetic acid ethyl ester(Cat. No.:CAS No. 79002-37-2)

Benzofuran-5-yl-oxoacetic acid ethyl ester

Cat. No.: B1442197
CAS No.: 79002-37-2
M. Wt: 218.2 g/mol
InChI Key: DUDKRTSWPCGTAL-UHFFFAOYSA-N
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Description

Benzofuran-5-yl-oxoacetic acid ethyl ester (CAS 79002-37-2) is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.20 g/mol . It belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system. This specific scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities associated with benzofuran derivatives. Benzofuran-based compounds have demonstrated tremendous application potential across multiple therapeutic areas . Research has highlighted their remarkable antitumor properties, with various derivatives showing potent activity against diverse cancer cell lines, including lung, colon, and pancreatic cancers . The benzofuran core structure serves as a privileged scaffold in pharmaceutical development, evidenced by its presence in several commercial drugs and investigational compounds . The structure-activity relationship (SAR) of benzofuran derivatives indicates that incorporating specific substituents, such as the oxoacetic acid ethyl ester group at the 5-position, can be a strategic modification to develop compounds with unique structural characteristics and enhanced therapeutic potential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B1442197 Benzofuran-5-yl-oxoacetic acid ethyl ester CAS No. 79002-37-2

Properties

IUPAC Name

ethyl 2-(1-benzofuran-5-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDKRTSWPCGTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Benzofuran Derivatives

A common starting point is the use of 2,3-dihydrobenzofuran or benzofuran derivatives as substrates, which undergo Friedel-Crafts acylation with oxalyl derivatives to introduce the oxoacetic acid moiety at the 5-position of the benzofuran ring.

  • Procedure : Using a Lewis acid catalyst (such as TiCl4 or AlCl3), 2,3-dihydrobenzofuran is reacted with ethyl oxalyl monochloride under controlled temperature conditions to yield the corresponding acylated intermediate.

  • Advantages : This method is noted for its simplicity, safety, and high yield, making it suitable for industrial-scale production.

Hydrolysis and Esterification Steps

Following acylation, hydrolysis of the acylated intermediate produces the alpha-keto acid sodium salt, which is then acidified to yield the free acid. Subsequent esterification with ethanol in the presence of base or acid catalysts affords the ethyl ester.

  • Hydrolysis : Typically performed under aqueous basic conditions (NaOH), followed by acidification with HCl to precipitate the acid.

  • Esterification : The acid is dissolved in absolute ethanol, and refluxed with anhydrous potassium carbonate or other bases to form the ethyl ester.

Alternative Synthetic Routes via Ethyl Chlorooxoacetate

Another route involves direct formation of the amide or ester by reacting benzofuran derivatives with ethyl chlorooxoacetate.

  • Example : Treatment of benzofuran-5-ol derivatives with ethyl chlorooxoacetate yields amide intermediates in high yields (up to 89%), which can be hydrolyzed or further modified to obtain the target ester.

  • Functionalization : This approach allows diverse substitutions at the benzofuran 5-position and the carbonyl position, enabling structural diversification.

Use of Oxalyl Chloride Activation

Activation of benzofuran-3-yl acetic acid with oxalyl chloride in the presence of catalytic DMF in dichloromethane at low temperature (around 0-20°C) is a documented method to prepare acyl chlorides, which can be further reacted to form esters or amides.

  • Yield and Conditions : This method is efficient and provides good yields under mild conditions, with careful temperature control to prevent decomposition.

Industrially Relevant Synthesis: Darifenacin Intermediate Preparation

A patented method for the preparation of 2,3-dihydro-5-benzofuran acetic acid, a close analog, involves:

  • Friedel-Crafts acylation of 2,3-dihydrobenzofuran with ethyl oxalyl monochloride in the presence of Lewis acid.

  • Hydrolysis to alpha-ketonic acid sodium salt.

  • Reduction of the carbonyl group via Wolff-Kishner-HuangMinlong reaction.

  • Acidification to yield the target acid.

This method is scalable, cost-effective, and yields high purity product suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Key Steps Yield (%) Notes
1 2,3-Dihydrobenzofuran Ethyl oxalyl monochloride, Lewis acid catalyst Friedel-Crafts acylation, hydrolysis, acidification High Suitable for industrial scale
2 Benzofuran-5-ol derivatives Ethyl chlorooxoacetate, base Amide formation, ester hydrolysis 85-89 Allows functional group diversification
3 Benzofuran-3-yl acetic acid Oxalyl chloride, DMF catalyst, DCM, 0-20°C Activation to acyl chloride, esterification Good Mild conditions, high yield
4 2,3-Dihydrobenzofuran Lewis acid, ethyl oxalyl monochloride, Wolff-Kishner reduction Acylation, reduction, acidification High Darifenacin intermediate synthesis

Research Findings and Considerations

  • Reaction Monitoring : Thin layer chromatography (TLC) is essential in monitoring reaction progress to avoid side reactions such as over-oxidation or unwanted imine formation.

  • Functional Group Tolerance : The methods allow for various substitutions on the benzofuran ring, enabling the synthesis of a library of derivatives for biological screening.

  • Industrial Viability : The use of readily available reagents, mild reaction conditions, and high yields make these methods attractive for scale-up in pharmaceutical manufacturing.

  • Purification : Standard work-up procedures including acid-base extractions, drying over anhydrous magnesium sulfate, and chromatographic purification are employed to obtain high-purity ethyl esters.

Chemical Reactions Analysis

Benzofuran-5-yl-oxoacetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Benzofuran derivatives, including benzofuran-5-yl-oxoacetic acid ethyl ester, have been investigated for their potential therapeutic effects. The compound has shown promise in:

  • Cancer Treatment : Research indicates that certain benzofuran derivatives can modulate immune responses and enhance the efficacy of cancer therapies. They act as antagonists of prostaglandin E2 receptors (EP2 and EP4), which are implicated in tumor progression and immune evasion . This modulation can potentially reactivate the immune system against tumors, making these compounds valuable in treating various cancers such as melanoma, lung cancer, and others .
  • GSK-3β Inhibition : Benzofuran derivatives have been explored as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including cell proliferation and apoptosis. The design and synthesis of benzofuran-based maleimides have demonstrated significant inhibitory activity against GSK-3β, suggesting their potential use in neurodegenerative diseases and cancer .

Pharmacological Studies

Pharmacological evaluations of benzofuran compounds have revealed a range of biological activities:

  • Anti-inflammatory Effects : Compounds derived from benzofuran structures exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders. The ability to inhibit specific pathways related to inflammation enhances their therapeutic profile .
  • Neuroprotective Properties : Certain studies have highlighted the neuroprotective effects of benzofuran derivatives, suggesting their potential use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Their interaction with key signaling pathways involved in neuronal survival is an area of ongoing research .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. Key synthetic methods include:

  • Condensation Reactions : These reactions are crucial for forming the core structure of benzofurans. For instance, the condensation of substituted indole derivatives with oxoacetic acid esters has been successfully employed to create various functionalized benzofurans .
  • Horner-Wadsworth-Emmons Reaction : This reaction has been utilized to generate ethyl (1-benzofuran-3-yl)acetates from appropriate precursors, facilitating the introduction of various substituents that enhance biological activity .

Case Study 1: Cancer Therapeutics

A study published on the use of benzofuran derivatives indicated their efficacy as dual antagonists for EP2 and EP4 receptors. The results showed a marked reduction in tumor growth in preclinical models when treated with these compounds, supporting their potential as novel anticancer agents .

Case Study 2: GSK-3β Inhibition

Research focusing on the synthesis of benzofuran-based maleimides demonstrated their capability to selectively inhibit GSK-3β. In vitro assays revealed that these compounds could significantly reduce cell viability in cancer cell lines, highlighting their therapeutic potential .

Data Tables

Application AreaCompound TypeKey Findings
Cancer TreatmentBenzofuran DerivativesModulation of immune response; efficacy against multiple cancers
GSK-3β InhibitionBenzofuran-Based MaleimidesSignificant inhibition observed; potential for neurodegenerative diseases
Anti-inflammatoryVarious Benzofuran CompoundsDemonstrated anti-inflammatory effects in models

Mechanism of Action

The mechanism of action of benzofuran-5-yl-oxoacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been found to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play crucial roles in various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS/Identifier Molecular Formula Key Functional Groups Structural Features Potential Applications
Benzofuran-5-yl-oxoacetic acid ethyl ester 1314916-27-2 C₁₂H₁₂O₄ Ethyl ester, oxoacetate, dihydrobenzofuran Partially saturated benzofuran core with oxoacetate ester at C5 Organic synthesis, drug intermediates
2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate 307552-50-7 C₂₂H₂₂O₆ Methoxyethyl ester, benzyloxy, methyl-substituted benzofuran Fully aromatic benzofuran with methyl and bulky benzyloxy substituents at C3 and C5 Medicinal chemistry (enzyme inhibition studies)
2-(Benzofuran-5-yl)acetic Acid 142935-60-2 C₁₀H₈O₃ Carboxylic acid, benzofuran Aromatic benzofuran core with acetic acid group at C5 Precursor for bioactive molecule synthesis
Myristic Acid Ethyl Ester 124-06-1 C₁₆H₃₂O₂ Ethyl ester, saturated fatty acid chain Long aliphatic chain (14 carbons) with terminal ethyl ester Lipid behavior studies, non-polar solvent

Structural and Functional Differences

Core Saturation :

  • The target compound contains a 2,3-dihydrobenzofuran core (partially saturated), which reduces aromaticity compared to fully aromatic analogs like 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate . This saturation may influence electronic properties and metabolic stability.

Ester vs.

Substituent Complexity :

  • Analogs such as 2-methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate feature bulky substituents (e.g., benzyloxy groups), which may sterically hinder interactions in catalytic or receptor-binding contexts compared to the simpler oxoacetate group in the target compound.

Chain Length and Hydrophobicity :

  • Myristic acid ethyl ester , a fatty acid derivative, has a long aliphatic chain, making it highly hydrophobic. In contrast, the benzofuran-based esters exhibit moderate hydrophobicity due to their aromatic cores.

Research and Application Insights

  • Drug Development : The dihydrobenzofuran core in the target compound is structurally similar to bioactive molecules targeting serotonin receptors or cyclooxygenase enzymes .
  • Synthetic Utility : The oxoacetate group enables nucleophilic substitution or condensation reactions, useful for generating heterocyclic libraries .

Biological Activity

Benzofuran-5-yl-oxoacetic acid ethyl ester is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies, drawing from a variety of scientific sources.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been shown to exhibit a wide range of biological activities. These include:

  • Antitumor Activity : Many benzofuran compounds demonstrate cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : They have been reported to possess significant activity against bacterial strains, including Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways, making them potential therapeutic agents for inflammatory diseases.
  • Antioxidant Activity : Benzofurans are known for their ability to scavenge free radicals and reduce oxidative stress.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzofuran derivatives typically involves the reaction of phenolic compounds with various acylating agents. The structure of these compounds plays a crucial role in their biological activity. For instance, the presence of an ester group at the C-2 position has been identified as critical for enhancing cytotoxicity and antibacterial properties .

Table 1: Key Structural Features and Biological Activities

Compound StructureBiological ActivityReference
Benzofuran-5-yl-Oxoacetic AcidAntitumor, Antibacterial
6-BenzofurylpurineAntimycobacterial
Benzofuran-3-yl-(indol-3-yl)maleimidesGSK-3β Inhibition
TAM16 (Benzofuran class inhibitor)Potent against M. tuberculosis

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that benzofuran derivatives can inhibit GSK-3β, a kinase involved in cancer cell proliferation. Compounds derived from benzofuran showed potent inhibitory activity with IC50 values in the low nanomolar range against pancreatic cancer cells .
  • Antimicrobial Properties : A series of benzofuran derivatives were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis. One compound exhibited an MIC of 3.12 μg/mL with low cytotoxicity towards mammalian cells, indicating its potential as a therapeutic agent against tuberculosis .
  • Anti-inflammatory Effects : A novel class of benzofuran oxoacetic acid-derived ligands was identified that selectively activates EPAC1, leading to anti-inflammatory actions in human umbilical vein endothelial cells. This suggests that benzofuran derivatives could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Benzofuran-5-yl-oxoacetic acid ethyl ester, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, 3-oxo-3-aryl-2-arylhydrazonopropanals can condense with ethyl cyanoacetate in acetic acid using ammonium acetate as a catalyst . Optimization involves adjusting reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios. Purification often employs recrystallization or column chromatography. Contradictions in yields may arise from impurities in starting materials, requiring HPLC or GC-MS validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : For structural confirmation of the benzofuran core and ester groups (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and aromatic C-H bonds. GC-MS is recommended for purity assessment, especially when isolating intermediates .

Q. How can researchers design in vitro assays to study this compound's enzyme interactions?

Biochemical assays may involve:

  • Enzyme Inhibition Studies : Measure IC50_{50} values against target enzymes (e.g., HDACs) using fluorometric or colorimetric substrates .
  • Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. Control experiments should include solvent-only blanks and reference inhibitors to validate specificity .

Advanced Research Questions

Q. What strategies resolve contradictory data in the biological activity of benzofuran derivatives?

Contradictions may stem from:

  • Impurity Profiles : Use HPLC to confirm compound purity (>95%) .
  • Cell Line Variability : Standardize assays across multiple cell lines (e.g., HEK293 vs. HeLa) with consistent passage numbers.
  • Metabolic Stability : Assess degradation via LC-MS in simulated physiological conditions . Statistical analysis (e.g., ANOVA) can identify outliers, while dose-response curves clarify potency trends .

Q. How can computational modeling predict the pharmacokinetic properties of benzofuran derivatives?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., HDACs), focusing on binding energy (ΔG) and pose validation .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Validate models with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What solvent systems optimize the synthesis of benzofuran derivatives while minimizing side reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis. Non-polar solvents (toluene, dichloromethane) reduce side reactions but require higher temperatures. A mixed solvent system (e.g., acetic acid with toluene) balances reactivity and stability . Kinetic studies (via 1H^{1}\text{H} NMR monitoring) can identify optimal solvent ratios .

Methodological Considerations

  • Data Reproducibility : Replicate experiments ≥3 times under controlled humidity/temperature.
  • Statistical Rigor : Use tools like GraphPad Prism for EC50_{50}/IC50_{50} calculations with 95% confidence intervals.
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzofuran-5-yl-oxoacetic acid ethyl ester
Reactant of Route 2
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Benzofuran-5-yl-oxoacetic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.